molecular formula C4H4N6OS B11107945 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1,2,5-oxadiazol-3-amine

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B11107945
M. Wt: 184.18 g/mol
InChI Key: ABUHBCWBIXHDKB-UHFFFAOYSA-N
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Description

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that combines the structural features of both thiadiazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the condensation of 3-amino-4-cyano-1,2,5-oxadiazole with thiosemicarbazide in the presence of trifluoroacetic acid. The reaction mixture is heated in a boiling water bath for several hours, followed by cooling and neutralization with ammonia solution. The product is then isolated by filtration and drying .

Reaction Scheme:

3-amino-4-cyano-1,2,5-oxadiazole+thiosemicarbazidetrifluoroacetic acidThis compound\text{3-amino-4-cyano-1,2,5-oxadiazole} + \text{thiosemicarbazide} \xrightarrow{\text{trifluoroacetic acid}} \text{this compound} 3-amino-4-cyano-1,2,5-oxadiazole+thiosemicarbazidetrifluoroacetic acid​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1,2,5-oxadiazol-3-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications.

Biology

This compound has shown potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of certain bacteria and viruses makes it a candidate for further development in the field of infectious diseases .

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their anticancer properties. Studies have indicated that these derivatives can inhibit the proliferation of cancer cells, making them promising candidates for anticancer drug development .

Industry

In the industrial sector, this compound is used in the development of light-sensitive materials and photosemiconductors. Its stability and reactivity make it suitable for applications in photographic emulsions and other light-sensitive technologies .

Mechanism of Action

The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer applications, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to 2,5-diamino-1,3,4-thiadiazole and 2-amino-5-methyl-1,3,4-thiadiazole, 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1,2,5-oxadiazol-3-amine has a unique combination of thiadiazole and oxadiazole rings. This structural feature enhances its reactivity and broadens its range of applications. The presence of both amino groups and heterocyclic rings contributes to its versatility in chemical synthesis and biological activity .

Properties

Molecular Formula

C4H4N6OS

Molecular Weight

184.18 g/mol

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C4H4N6OS/c5-2-1(9-11-10-2)3-7-8-4(6)12-3/h(H2,5,10)(H2,6,8)

InChI Key

ABUHBCWBIXHDKB-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1N)C2=NN=C(S2)N

Origin of Product

United States

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